Cas no 2510-01-2 (2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile)

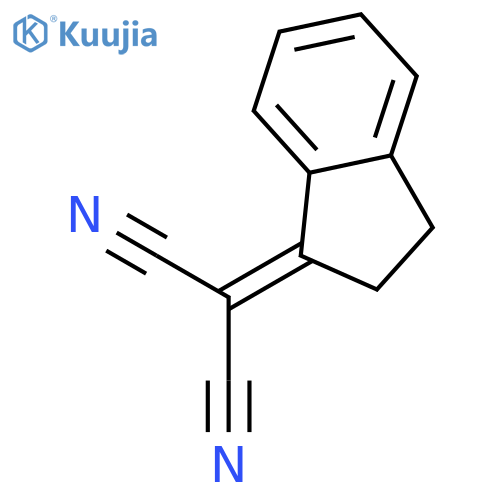

2510-01-2 structure

商品名:2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile 化学的及び物理的性質

名前と識別子

-

- Propanedinitrile,2-(2,3-dihydro-1H-inden-1-ylidene)-

- 1-(dicyanomethylidene)indane

- 1-indanylidenemalononitrile

- 1-indanylidene-malononitrile

- 2-(1,2-dihydroinden-3-ylidene)malononitrile

- 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile

- 2-(2,3-dihydroinden-3-ylidene)malononitrile

- 2,3-dihydro-1H-indene-1-ylidenemalononitrile

- AC1L6K3H

- AC1Q4PZS

- CTK4F4968

- HMS1662B05

- NSC61801

- 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

- 1-(Dicyanomethylene)indan

- .DELTA.1,.alpha.-Indanmalononitrile

- AK499374

- dicyanomethyleneindane

- 2-(2,3-dihydroinden-1-ylidene)propanedinitrile

- d-(1-Indanylidene)malononitrile

- LCLMCAQMRSYSBG-UHFFFAOYSA-N

- .delta.-1,.alpha.-Indanmalononitrile

- indanylidenemethane-1,1-dicarbonitr

- DTXSID30289528

- Propanedinitrile, 2-(2,3-dihydro-1H-inden-1-ylidene)-

- NSC-61801

- AKOS003296481

- CS-0162431

- A918929

- SCHEMBL255282

- DS-18984

- 2-(2, 3-dihydroinden-1-ylidene)propanedinitrile

- Propanedinitrile, (2,3-dihydro-1H-inden-1-ylidene)-

- C74296

- 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile #

- 2510-01-2

-

- MDL: MFCD00183563

- インチ: 1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2

- InChIKey: LCLMCAQMRSYSBG-UHFFFAOYSA-N

- ほほえんだ: N#C/C(/C#N)=C1\C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C\1([H])[H]

計算された属性

- せいみつぶんしりょう: 180.06884

- どういたいしつりょう: 180.068748264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 47.6

じっけんとくせい

- ふってん: 348.6°C at 760 mmHg

- PSA: 47.58

- LogP: 2.43356

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280-P305+P351+P338-P310

- ちょぞうじょうけん:Sealed in dry,2-8°C

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233071-1g |

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |

2510-01-2 | 98% | 1g |

¥380 | 2023-04-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL247-200mg |

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |

2510-01-2 | 97% | 200mg |

327.0CNY | 2021-07-12 | |

| ChemScence | CS-0162431-250mg |

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |

2510-01-2 | 250mg |

$45.0 | 2021-09-02 | ||

| ChemScence | CS-0162431-1g |

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |

2510-01-2 | 1g |

$111.0 | 2021-09-02 | ||

| Chemenu | CM251704-1g |

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |

2510-01-2 | 97% | 1g |

$122 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL247-250mg |

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |

2510-01-2 | 97% | 250mg |

248CNY | 2021-05-08 | |

| Aaron | AR00I5HB-1g |

Propanedinitrile, (2,3-dihydro-1H-inden-1-ylidene)- |

2510-01-2 | 97% | 1g |

$61.00 | 2023-12-14 | |

| A2B Chem LLC | AI45811-250mg |

2-(2,3-Dihydro-1h-inden-1-ylidene)malononitrile |

2510-01-2 | 97% | 250mg |

$27.00 | 2024-04-20 | |

| Aaron | AR00I5HB-100mg |

Propanedinitrile, (2,3-dihydro-1H-inden-1-ylidene)- |

2510-01-2 | 98% | 100mg |

$10.00 | 2025-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233071-250mg |

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |

2510-01-2 | 98% | 250mg |

¥121 | 2023-04-14 |

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile 関連文献

-

Dongxue Liu,Ting Wang,Xin Ke,Nan Zheng,Zhitao Chang,Zengqi Xie,Yongsheng Liu Mater. Chem. Front. 2019 3 2157

2510-01-2 (2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile) 関連製品

- 38172-19-9(1,3-Bis(dicyanomethylidene)indan)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量